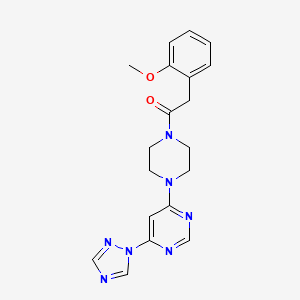

![molecular formula C24H33NO9 B2488849 [5-Acetamido-3,4-diacetyloxy-6-(4-butan-2-ylphenoxy)oxan-2-yl]methyl acetate CAS No. 1095323-53-7](/img/structure/B2488849.png)

[5-Acetamido-3,4-diacetyloxy-6-(4-butan-2-ylphenoxy)oxan-2-yl]methyl acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of complex organic compounds often involves multi-step reactions, targeting the incorporation of specific functional groups and the formation of desired molecular frameworks. While the exact synthesis pathway for this compound is not directly outlined in available literature, similar compounds have been synthesized through reactions involving acetylation, esterification, and the introduction of phenoxy or acetamido groups. These processes are crucial for building the compound's complex structure, including its oxan-2-yl backbone and diacetyloxy functionalities (Xue et al., 2008).

Molecular Structure Analysis

Molecular structure analysis involves determining the spatial arrangement of atoms within a molecule and their electronic interactions. For compounds similar to the one , techniques such as single-crystal X-ray diffraction are employed to elucidate their crystallographic parameters and molecular geometry. These analyses reveal how various substituents, such as acetamido and diacetyloxy groups, are oriented in space, influencing the molecule's reactivity and interactions (Liang Xiao-lon, 2015).

Chemical Reactions and Properties

The chemical reactivity of a compound like "[5-Acetamido-3,4-diacetyloxy-6-(4-butan-2-ylphenoxy)oxan-2-yl]methyl acetate" is dictated by its functional groups. Acetamido groups, for example, can participate in nucleophilic substitution reactions, while ester groups are prone to hydrolysis and transesterification reactions under certain conditions. These properties are instrumental in modifying the compound or incorporating it into more complex molecular architectures (A. Moormann et al., 2004).

Physical Properties Analysis

The physical properties of a chemical compound, including its melting point, boiling point, solubility, and density, are closely related to its molecular structure. The presence of multiple acetyloxy groups can affect the compound's polarity, influencing its solubility in organic solvents. Similarly, the compound's molecular weight and structural complexity can impact its volatility and thermal stability. These properties are critical when considering the compound's applications in synthesis and material science (J. Bhagyasree et al., 2013).

Chemical Properties Analysis

Chemical properties encompass a compound's reactivity towards other substances, its potential to undergo specific chemical reactions, and its stability under various conditions. The unique combination of functional groups in "[5-Acetamido-3,4-diacetyloxy-6-(4-butan-2-ylphenoxy)oxan-2-yl]methyl acetate" suggests specific reactivity patterns, such as susceptibility to nucleophilic attack at the carbonyl carbon of the ester and acetamido groups. Understanding these properties is crucial for predicting the compound's behavior in synthetic routes and its interactions with biological systems, if applicable (Pratibha Sharma et al., 2004).

Wissenschaftliche Forschungsanwendungen

Synthesis of N-acetyl-9-deoxy-9-fluoroneuraminic Acid

- Sharma, Petrie, and Korytnyk (1988) developed methods for the modification of sialic acid at C-9, leading to the synthesis of N-acetyl-9-deoxy-9-fluoroneuraminic acid. They utilized derivatives of the chemical for the synthesis, which also demonstrated inhibitory effects on the growth of certain cancer cells in culture. This showcases the compound's potential in contributing to the development of cancer therapies (Sharma, Petrie, & Korytnyk, 1988).

Synthesis of N-acetyl-4-deoxyneuraminic Acid

- Baumberger and Vasella (1986) described the synthesis of 5-acetamido-4-deoxyneuraminic acid, further highlighting the compound's role in complex chemical syntheses, particularly in the creation of neuraminic acid derivatives. This synthesis pathway is significant as neuraminic acids are key components in several biological processes (Baumberger & Vasella, 1986).

Derivatives of Hydroxyquinol Synthesis

- Dean, Hindley, Murray, and Taylor (1976) discussed the synthesis of di-O-methylcitromycin, where derivatives of the chemical were used in the process. The research explored electronic effects in hydroxyquinol derivatives, providing insights into the reactivity and potential applications of these compounds in chemical synthesis (Dean, Hindley, Murray, & Taylor, 1976).

Synthesis of S-linked Glucosaminyl-4-thiohex-2-enopyranosides

- Kroutil, Černý, Trnka, and Buděšínský (2001) utilized the compound in the synthesis of S-linked glucosaminyl-4-thiohex-2-enopyranosides, a process involving allylic SN2' substitution of a tosylhexenose. This study adds another dimension to the compound's utility in synthetic chemistry, particularly in the creation of glycosidic linkages (Kroutil, Černý, Trnka, & Buděšínský, 2001).

Eigenschaften

IUPAC Name |

[5-acetamido-3,4-diacetyloxy-6-(4-butan-2-ylphenoxy)oxan-2-yl]methyl acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H33NO9/c1-7-13(2)18-8-10-19(11-9-18)33-24-21(25-14(3)26)23(32-17(6)29)22(31-16(5)28)20(34-24)12-30-15(4)27/h8-11,13,20-24H,7,12H2,1-6H3,(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCTHQELEZMTRTA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1=CC=C(C=C1)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H33NO9 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[5-Acetamido-3,4-diacetyloxy-6-(4-butan-2-ylphenoxy)oxan-2-yl]methyl acetate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-butyl-2-(isobutylthio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2488766.png)

![Ethyl 5-[(4-methyl-3-nitrobenzoyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2488768.png)

![N-([2,3'-bifuran]-5-ylmethyl)acetamide](/img/structure/B2488770.png)

![3-amino-5-ethyl-2,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2488773.png)

![2-bromo-N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2488781.png)

![5-Bromo-N-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl]furan-2-carboxamide](/img/structure/B2488786.png)

![3-{3-[(2-Chlorobenzyl)sulfanyl]-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-6-yl}propanoic acid](/img/structure/B2488787.png)

![Cyclopropyl-[4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2488788.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2488789.png)